molecular formula C7H12O3 B3433385 5-Methyl-2-oxohexanoic Acid CAS No. 26395-06-2

5-Methyl-2-oxohexanoic Acid

Cat. No. B3433385
CAS RN: 26395-06-2
M. Wt: 144.17 g/mol
InChI Key: CIBNXHHWVVKRDY-UHFFFAOYSA-N
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Description

5-Methyl-2-oxohexanoic Acid, also known as 2-Methyl-5-oxohexanoic acid, is a chemical compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-oxohexanoic Acid consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure can be further analyzed using tools like ChemSpider and NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

5-Methyl-2-oxohexanoic Acid is a liquid at room temperature . It has a molecular weight of 144.17 g/mol . More detailed physical and chemical properties may be available from specialized chemical databases and suppliers.

Safety And Hazards

Safety data indicates that 5-Methyl-2-oxohexanoic Acid may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methyl-2-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)3-4-6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBNXHHWVVKRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-oxohexanoic Acid

CAS RN

26395-06-2
Record name 5-methyl-2-oxohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

t-Butyl 5-methyl-2-oxohexanoate is readily hydrolyzed under suitably mild conditions at room temperature (i.e., 25°-30° C.). Suitable reactions include hydrolysis directly to the acid form using trifluoracetic acid [reaction (3)] or hydrolysis with dilute bases such as sodium or potassium hydroxide followed by acidification with dilute mineral acids such as hydrochloric, sulfuric, or nitric acids. ##EQU5## Trifluoroacetic acid can be used as a solvent for the reaction shown (3). When trifluoroacetic acid is the hydrolyzing reagent, this step can be accomplished before the hydrogenation step. The acid is recovered by volatization of the trifluoroacetic acid. If hydrolysis is done with dilute base, followed by acidification with mineral acid, the acid is then extracted in the same manner as described for the extraction of the ester in step (a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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